molecular formula C11H23N3O3S B14464626 L-Lysine, N6-L-methionyl- CAS No. 71816-20-1

L-Lysine, N6-L-methionyl-

Cat. No.: B14464626
CAS No.: 71816-20-1
M. Wt: 277.39 g/mol
InChI Key: QNAISRNXSIMUNW-IUCAKERBSA-N
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Description

L-Lysine, N6-L-methionyl- is a dipeptide formed from L-methionine and L-lysine residues It is a compound of interest in various fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-L-methionyl- typically involves the coupling of L-methionine and L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of L-Lysine, N6-L-methionyl- can be achieved through fermentation processes. For example, L-lysine is produced via fermentation using Corynebacterium glutamicum, which is then coupled with L-methionine through enzymatic or chemical methods to form the dipeptide .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N6-L-methionyl- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can lead to the formation of methionine sulfoxide or methionine sulfone .

Scientific Research Applications

L-Lysine, N6-L-methionyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysine, N6-L-methionyl- involves its incorporation into proteins and peptides. It acts as a substrate for enzymes involved in peptide bond formation and post-translational modifications. The compound can also interact with specific molecular targets, such as aminoacyl-tRNA synthetases, to facilitate the synthesis of peptide-derived metabolites .

Properties

CAS No.

71816-20-1

Molecular Formula

C11H23N3O3S

Molecular Weight

277.39 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1

InChI Key

QNAISRNXSIMUNW-IUCAKERBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N

Canonical SMILES

CSCCC(C(=O)NCCCCC(C(=O)O)N)N

Origin of Product

United States

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